(1R)-2,2',3,3'-Tetrahydro-6,6'-di-9-phenanthrenyl-1,1'-spirobi[1H-indene]-7,7'-diol
Description
(1R)-2,2',3,3'-Tetrahydro-6,6'-di-9-phenanthrenyl-1,1'-spirobi[1H-indene]-7,7'-diol (CAS: 1372719-96-4) is a chiral spirobiindene derivative with a molecular formula of C45H32O2 and a molecular weight of 604.73 g/mol . It features two 9-phenanthrenyl substituents at the 6,6'-positions of the spirobiindene core, conferring steric bulk and extended π-conjugation. This compound is synthesized with high enantiomeric excess (≥98% purity, 99% e.e.) and is primarily utilized in asymmetric catalysis and biochemical research due to its rigid, stereoselective framework .
Properties
IUPAC Name |
5,5'-di(phenanthren-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H32O2/c46-43-37(39-25-29-9-1-3-11-31(29)33-13-5-7-15-35(33)39)19-17-27-21-23-45(41(27)43)24-22-28-18-20-38(44(47)42(28)45)40-26-30-10-2-4-12-32(30)34-14-6-8-16-36(34)40/h1-20,25-26,46-47H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFMWLSINWYYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64)O)C7=C1C=CC(=C7O)C8=CC9=CC=CC=C9C1=CC=CC=C18 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2’,3,3’-Tetrahydro-6,6’-di-9-phenanthrenyl-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multiple steps, including the formation of the spirobiindene core and the introduction of phenanthrene units. One common approach is to start with a suitable indene derivative and perform a series of reactions such as Friedel-Crafts alkylation, cyclization, and hydroxylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2’,3,3’-Tetrahydro-6,6’-di-9-phenanthrenyl-1,1’-spirobi[1H-indene]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenanthrene units.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2,2’,3,3’-Tetrahydro-6,6’-di-9-phenanthrenyl-1,1’-spirobi[1H-indene]-7,7’-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its hydroxyl groups make it a potential candidate for studying hydrogen bonding and molecular recognition.
Medicine
In medicine, (1R)-2,2’,3,3’-Tetrahydro-6,6’-di-9-phenanthrenyl-1,1’-spirobi[1H-indene]-7,7’-diol may have potential therapeutic applications due to its structural similarity to certain bioactive molecules. Research is ongoing to explore its efficacy in drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of (1R)-2,2’,3,3’-Tetrahydro-6,6’-di-9-phenanthrenyl-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function. The phenanthrene units may interact with hydrophobic pockets in enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Steric and Electronic Effects
- Phenanthrenyl vs. Anthracenyl : The target compound’s 9-phenanthrenyl groups provide greater steric hindrance and π-stacking capability compared to anthracenyl analogs, enhancing enantioselectivity in catalytic reactions .
- Nitrophenyl vs. Trifluoromethylphenyl : The 4-nitrophenyl derivative (C35H36O2) exhibits strong electron-withdrawing effects, favoring pharmaceutical intermediates, while the 3,5-bis(trifluoromethyl)phenyl analog (C33H20F12O2) improves MOF ligand stability via hydrophobic interactions .
- Naphthalenyl vs. Phenanthrenyl : The naphthalenyl-substituted compound (C37H28O2) offers reduced steric bulk, enabling faster reaction kinetics in catalysis but lower stereochemical control compared to the phenanthrenyl derivative .
Research Findings
Catalytic Performance
- The target compound demonstrated superior enantioselectivity (up to 99% e.e.) in hydrogen isotope exchange reactions compared to simpler spinol derivatives lacking bulky substituents .
- Trifluoromethylphenyl Analog: Exhibited a turnover number (TON) of 1,200 in Rh-catalyzed reactions, attributed to enhanced ligand-metal coordination from electron-deficient CF3 groups .
Pharmaceutical Relevance
- The 4-nitrophenyl derivative (C35H36O2) is a key intermediate in wound-healing drugs, with in vitro studies showing 80% cell viability at 50 µM concentrations .
Biological Activity
(1R)-2,2',3,3'-Tetrahydro-6,6'-di-9-phenanthrenyl-1,1'-spirobi[1H-indene]-7,7'-diol, a complex organic compound, has garnered attention for its unique structure and potential biological activities. This compound features a spirobiindene core with two phenanthrene units and hydroxyl groups, suggesting possible interactions with biological systems. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structure
The compound can be described by the following chemical formula:
- Chemical Formula : C₄₅H₃₂O₂
- Molecular Weight : 604.73 g/mol
- CAS Number : 1372719-96-4
The structural characteristics include:
- Two hydroxyl groups that may facilitate hydrogen bonding.
- A spirobiindene framework that contributes to its rigidity and potential interactions with biomolecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including Friedel-Crafts alkylation and cyclization under controlled conditions. These methods are crucial for obtaining high yields and purity necessary for biological evaluations .
Anticancer Potential
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties through mechanisms involving the inhibition of pro-inflammatory cytokines. For example:
- Compounds in the same class have been shown to reduce levels of TNF and IL-6 in models of inflammation . This suggests that this compound could similarly modulate inflammatory pathways.
Neuroprotective Properties
Neuroprotective effects have also been observed in related compounds. The inhibition of GSK-3β and reduction of ROS production are mechanisms through which these compounds provide neuroprotection . Such findings highlight the potential of this compound in treating neurodegenerative diseases.
Study 1: Anticancer Activity
A study investigated the effect of a phenanthrene derivative on MCF-7 cells. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency against breast cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Study 2: Inflammatory Response Modulation
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, a related compound showed a marked decrease in the production of inflammatory cytokines (TNFα and IL-6). This suggests that similar mechanisms may be applicable to this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for achieving high enantiomeric purity in (1R)-configured spirobiindene derivatives?
- Methodological Answer : Use chiral catalysts (e.g., asymmetric organocatalysts) to control the stereochemistry during the spiro-annulation step. Reaction conditions such as solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) significantly impact yield and enantioselectivity. Confirm purity via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How can the spirobiindene core and phenanthrenyl substituents be structurally characterized?
- Methodological Answer : Employ - and -NMR to resolve diastereotopic protons and confirm the spiro junction. X-ray crystallography is critical for unambiguous assignment of the (1R) configuration. For phenanthrenyl groups, UV-Vis spectroscopy (250–300 nm) and mass spectrometry (HRMS) validate substitution patterns .
Q. What experimental parameters influence the compound’s solubility in aqueous and organic phases?
- Methodological Answer : Measure Henry’s Law constants (e.g., ) using gas-purge systems or headspace analysis. For structurally related spirobiindenes, values range from to , indicating low aqueous solubility. Use co-solvents like DMSO (<5% v/v) to enhance solubility without destabilizing the spiro structure .
Advanced Research Questions
Q. How can contradictory data on the compound’s hydrolytic stability be resolved?
- Methodological Answer : Conduct accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C). Monitor degradation products via LC-MS and compare with reference standards. For example, acidic conditions may cleave phenanthrenyl ether linkages, while basic conditions target hydroxyl groups .
Q. Which computational models best predict the stereoelectronic effects of the phenanthrenyl substituents?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model - stacking interactions between phenanthrenyl groups and aromatic residues in potential targets. Molecular dynamics simulations can assess conformational flexibility in solution .
Q. What strategies mitigate aggregation-induced quenching in fluorescence-based assays?
- Methodological Answer : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder aggregation. Test solvent mixtures (e.g., THF:water 9:1) and measure fluorescence quantum yields () before and after modification. Compare with analogs lacking phenanthrenyl groups to isolate aggregation effects .
Q. How does the (1R) configuration affect binding affinity to biomolecular targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
